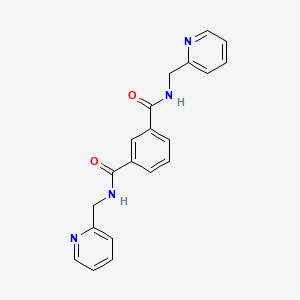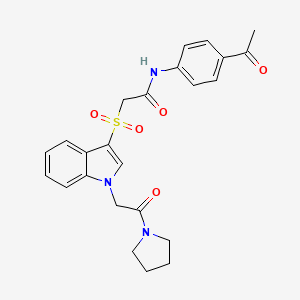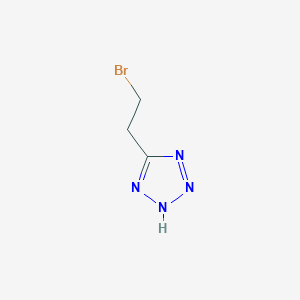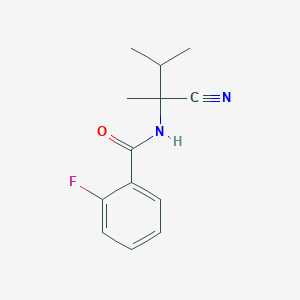
1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide is a chemical compound that has been studied in the context of catalysis and drug discovery . It is a versatile compound with multifunctional properties.
Synthesis Analysis
The synthesis of this compound has been reported in the context of creating copper (II) complexes with multidentate ligands . These complexes were characterized by UV–vis spectroscopy, elemental analysis, and electrochemical analysis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray single crystal diffraction analysis . The compound has a conformation approximating to a Z shape, with the pyridyl rings lying to either side of the central, almost planar diamide residue .Chemical Reactions Analysis
This compound has been used as a catalyst for the direct hydroxylation of benzene to phenol . The catalytic efficiency of these complexes was observed to correlate with their reduction potentials .科学的研究の応用
Treatment of Methylmercury Intoxication
N,N-bis(2-pyridylmethyl)isophthalamide has been used in the treatment of methylmercury intoxication. It has been shown to reduce both acute and chronic methylmercury toxicity in the nematode Caenorhabditis elegans . The compound was effective in reducing the death rate of the worms, structural damage in DAergic neurons, and restoring antioxidant response levels .
Heavy Metal Chelation
This compound is a lipophilic thiol agent synthesized from natural chemicals and has a high affinity for heavy metals such as mercury, cadmium, and lead . It can decrease the concentrations of these metals in polluted water .
Neuroprotection Against Lead-Induced Toxicity
N,N-bis(2-pyridylmethyl)isophthalamide has been found to exert neuroprotective activity against lead-induced toxicity in U-87 MG cells . It was successful in attenuating cell death and reduction of intracellular GSH levels induced by lead .
Anti-Inflammatory Properties
The compound has been shown to counteract lead-induced neuroinflammation by reducing IL-1β and GFAP expression levels .
Enhancing Cellular Ability to Efflux Heavy Metals
N,N-bis(2-pyridylmethyl)isophthalamide has been found to significantly increase ferroportin expression, thereby enhancing the cellular ability to efflux heavy metals .
Attenuation of Mercury-Induced Lipid Signaling
The compound has been shown to attenuate mercury-induced lipid signaling, leading to protection against cytotoxicity in aortic endothelial cells .
作用機序
Target of Action
N,N-bis(2-pyridylmethyl)isophthalamide, also known as N,N’-Bis(2-pyridinylmethyl)isophthalamide or 1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide, primarily targets heavy metals such as mercury, cadmium, and lead . These heavy metals are known to cause significant damage to the central nervous system (CNS) in humans .
Mode of Action
N,N-bis(2-pyridylmethyl)isophthalamide interacts with its targets by chelating the heavy metals, forming stable complexes . This interaction reduces the concentration of these heavy metals in the body, thereby mitigating their toxic effects .
Biochemical Pathways
The biochemical pathways affected by N,N-bis(2-pyridylmethyl)isophthalamide involve the detoxification of heavy metals. By chelating these metals, N,N-bis(2-pyridylmethyl)isophthalamide prevents them from interacting with biological molecules and disrupting normal cellular functions . The downstream effects include a reduction in neurotoxicity and oxidative stress .
Pharmacokinetics
It is known that this compound is lipophilic, which may enhance its bioavailability and distribution in the body
Result of Action
The primary result of N,N-bis(2-pyridylmethyl)isophthalamide’s action is the reduction of heavy metal toxicity. In studies, it has been shown to reduce both acute and chronic toxicity of methylmercury . It has also been found to be effective in reducing lead-induced toxicity in cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-bis(2-pyridylmethyl)isophthalamide. For instance, the presence of heavy metals in the environment can increase the demand for N,N-bis(2-pyridylmethyl)isophthalamide’s chelating action . Additionally, the compound’s lipophilic nature may influence its stability and efficacy in different physiological environments .
特性
IUPAC Name |
1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-13-17-8-1-3-10-21-17)15-6-5-7-16(12-15)20(26)24-14-18-9-2-4-11-22-18/h1-12H,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSQPSJHVFGECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)
![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2683332.png)
![Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2683333.png)
![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2683336.png)


![2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683339.png)

![3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2683342.png)
![N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2683343.png)


![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2683348.png)